L-Gulonolactone

Vue d'ensemble

Description

La L-Gulono-1,4-lactone est un composé organique naturel qui sert de précurseur direct de l’acide L-ascorbique (vitamine C) chez les animaux, les plantes et certains protistes . C’est un substrat de l’enzyme L-gulono-1,4-lactone oxydoréductase, qui catalyse l’étape finale de la biosynthèse de l’acide L-ascorbique . Ce composé joue un rôle crucial dans le système de défense antioxydant et est impliqué dans divers processus métaboliques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La L-Gulono-1,4-lactone peut être synthétisée par plusieurs méthodes. Une approche courante implique l’oxydation de l’acide L-gulonique. Ce processus nécessite généralement l’utilisation d’agents oxydants tels que le brome ou l’iode en solution aqueuse . Les conditions réactionnelles incluent souvent des températures et des niveaux de pH contrôlés pour garantir l’obtention du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la L-Gulono-1,4-lactone est produite par fermentation microbienne du glucose. Des souches spécifiques de bactéries, telles que Gluconobacter oxydans, sont utilisées pour convertir le glucose en L-sorbose, qui est ensuite oxydé en acide L-gulonique. L’étape finale implique la lactonisation de l’acide L-gulonique pour former la L-Gulono-1,4-lactone .

Analyse Des Réactions Chimiques

Types de réactions : La L-Gulono-1,4-lactone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle est oxydée par la L-gulono-1,4-lactone oxydoréductase pour produire de l’acide L-ascorbique.

Réduction : Elle peut être réduite pour former de l’acide L-gulonique dans des conditions spécifiques.

Substitution : Elle peut participer à des réactions de substitution où les groupes hydroxyles sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent l’oxygène et le 2,6-dichloroindophénol.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs, y compris les acides et les bases, peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Le principal produit est l’acide L-ascorbique.

Réduction : Le principal produit est l’acide L-gulonique.

Substitution : Les produits varient en fonction des substituants introduits.

4. Applications de la recherche scientifique

La L-Gulono-1,4-lactone a de nombreuses applications dans la recherche scientifique :

Applications De Recherche Scientifique

Biosynthesis of Ascorbic Acid

L-Gulonolactone as a Precursor:

this compound is a key substrate in the biosynthetic pathway leading to ascorbic acid. The enzyme GULO catalyzes the final step in this pathway, converting L-GulL into ascorbic acid. This process is vital for many organisms, particularly those unable to synthesize vitamin C due to genetic mutations affecting GULO expression .

Enzymatic Activity:

Research has demonstrated that recombinant forms of GULO can exhibit enzymatic activity, suggesting potential applications in biotechnology for producing vitamin C from glucose or other substrates. For instance, endothelial cells can be stimulated to synthesize ascorbic acid intracellularly by expressing GULO and providing L-GulL .

Nutritional Applications

Dietary Supplementation:

this compound is explored as a dietary supplement to enhance vitamin C levels in individuals with limited dietary intake. Its supplementation could help manage conditions related to vitamin C deficiency, such as scurvy and oxidative stress-related disorders .

Food Industry:

In food technology, this compound is being investigated for its potential use as a natural preservative due to its antioxidant properties. Its ability to stabilize ascorbic acid can help prolong the shelf life of various food products .

Medicinal Research

Antioxidant Properties:

Ascorbic acid, derived from this compound, is well-known for its antioxidant capabilities. Research indicates that it plays a protective role against oxidative stress by scavenging reactive oxygen species (ROS) and may reduce the risk of chronic diseases such as cancer and cardiovascular diseases .

Therapeutic Uses:

Studies have shown that vitamin C can enhance the efficacy of certain chemotherapeutic agents and may mitigate their side effects. This has led to interest in using this compound in therapeutic protocols aimed at improving cancer treatment outcomes through enhanced vitamin C production .

Genetic Studies

Gene Expression Profiling:

Research involving gene expression profiling has revealed insights into how the deletion of the GULO gene affects metabolic pathways in various organisms. Such studies provide a deeper understanding of vitamin C metabolism and its implications for health and disease management .

Animal Models:

Animal studies have been instrumental in elucidating the physiological roles of this compound and its derivatives. For example, mouse models lacking the GULO gene have been used to study the consequences of vitamin C deficiency on overall health and gene expression profiles .

Mécanisme D'action

La L-Gulono-1,4-lactone exerce ses effets principalement par sa conversion en acide L-ascorbique par l’enzyme L-gulono-1,4-lactone oxydoréductase . Cette enzyme catalyse l’oxydation de la L-Gulono-1,4-lactone, ce qui entraîne la formation d’acide L-ascorbique, qui est un puissant antioxydant. Les cibles moléculaires et les voies impliquées incluent la réduction des espèces réactives de l’oxygène et la régénération d’autres antioxydants .

Comparaison Avec Des Composés Similaires

La L-Gulono-1,4-lactone est unique dans son rôle de précurseur direct de l’acide L-ascorbique. Les composés similaires incluent :

L-Galactono-1,4-lactone : Un autre précurseur de l’acide L-ascorbique dans les plantes.

Acide D-gulonique γ-lactone : Un stéréoisomère aux propriétés chimiques similaires mais aux rôles biologiques différents.

Acide D-mannonique γ-lactone : Un autre stéréoisomère utilisé dans différentes voies biochimiques.

La L-Gulono-1,4-lactone se distingue par son implication spécifique dans la biosynthèse de l’acide L-ascorbique chez les animaux et les plantes, soulignant son importance dans la défense antioxydante et les processus métaboliques .

Activité Biologique

L-Gulonolactone (L-Gul) is a significant compound in the biosynthesis of L-ascorbic acid (vitamin C) through its role as a substrate for the enzyme L-gulono-γ-lactone oxidase (GULO). This article delves into the biological activity of this compound, highlighting its enzymatic roles, physiological implications, and research findings.

1. Enzymatic Role in Vitamin C Biosynthesis

L-Gul is a crucial intermediate in the pathway that synthesizes vitamin C, particularly in species capable of producing it. The conversion of this compound to ascorbic acid is catalyzed by GULO, which is the final step in this biosynthetic pathway. In mammals, GULO activity is absent in certain species, including humans and guinea pigs, leading to a reliance on dietary sources of vitamin C.

Table 1: Comparison of GULO Activity Across Species

| Species | GULO Activity | Vitamin C Synthesis Capability |

|---|---|---|

| Humans | Absent | No |

| Guinea Pigs | Absent | No |

| Mice | Present | Yes |

| Rats | Present | Yes |

| Bats | Absent | No |

| Zebrafish | Present | Yes |

2. Physiological Implications

The absence of GULO and subsequent inability to synthesize vitamin C has significant physiological implications. Vitamin C plays vital roles in antioxidant defense, collagen synthesis, and immune function. In species lacking GULO, such as humans, scurvy can occur due to insufficient vitamin C intake.

Case Study: Scurvy in Pigs

Recent studies have shown that certain pig breeds exhibit mutations leading to the loss of GULO activity. These pigs have been documented to develop scurvy-like symptoms when deprived of dietary vitamin C, demonstrating the critical role of this compound in maintaining ascorbate levels .

3. Research Findings on this compound Activity

Research has demonstrated that this compound not only serves as a substrate for GULO but also exhibits antioxidant properties. Studies indicate that L-Gul can scavenge free radicals, potentially contributing to cellular protection against oxidative stress.

Table 2: Antioxidant Properties of this compound

| Study Reference | Antioxidant Activity Observed | Methodology |

|---|---|---|

| Yes | In vitro assays | |

| Yes | Cellular models | |

| Yes | Animal studies |

4. Genetic Studies and Evolutionary Perspectives

The evolutionary loss of GULO activity in certain mammals has been a topic of interest. Genetic studies reveal that mutations in the GULO gene have rendered it non-functional in humans and some other species. This phenomenon highlights an evolutionary trade-off where dietary sources became sufficient for vitamin C intake .

Evolutionary Implications

The loss of GULO activity is believed to be linked to dietary shifts during evolution. For instance, species that adapted to diets rich in fruits and vegetables may have lost the necessity for endogenous vitamin C synthesis.

5. Conclusion

This compound plays a pivotal role in the biosynthesis of vitamin C and exhibits significant biological activity through its antioxidant properties. Understanding its enzymatic functions and physiological implications is crucial for further research into nutritional requirements and metabolic pathways across different species.

This comprehensive overview underscores the importance of this compound not only as a biochemical precursor but also as a compound with potential health benefits due to its antioxidant capabilities. Further studies are warranted to explore its applications in nutrition and medicine.

Propriétés

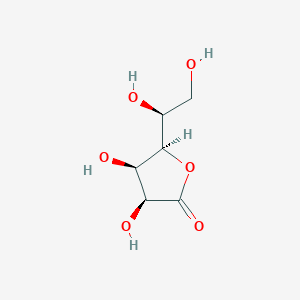

IUPAC Name |

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331407 | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1128-23-0 | |

| Record name | Reduced ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-GULONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.